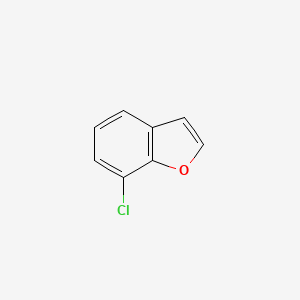

7-Chlorobenzofuran

Description

BenchChem offers high-quality 7-Chlorobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chlorobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROWSPBDKGWJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80947287 | |

| Record name | 7-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24410-55-7 | |

| Record name | Benzofuran, 7-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024410557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's In-Depth Guide to 7-Chlorobenzofuran

Prepared for researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of 7-Chlorobenzofuran. It moves beyond a simple data sheet to offer practical insights into its synthesis, properties, and applications, grounded in established scientific principles.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] This bicyclic heterocycle, consisting of a fused benzene and furan ring, is recognized for its broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The strategic placement of substituents on the benzofuran ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets.

7-Chlorobenzofuran is a key intermediate in this field. The chlorine atom at the 7-position serves as both a critical pharmacophore and a versatile chemical handle for further synthetic elaboration, making it a valuable building block for creating diverse chemical libraries for drug discovery. This guide will detail the essential technical information required to effectively work with this compound.

Core Identification and Physicochemical Properties

Correctly identifying and understanding the physical characteristics of a compound are foundational to any experimental work.

CAS Number: 24410-55-7[4][5][6][7]

The Chemical Abstracts Service (CAS) Registry Number is the universally accepted unique identifier for this specific chemical substance.

Physicochemical Data Summary

The key properties of 7-Chlorobenzofuran are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClO | [4][5][7] |

| Molecular Weight | 152.58 g/mol | [4][7] |

| IUPAC Name | 7-chloro-1-benzofuran | [7] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 214-216 °C | [4] |

| Density | 1.289 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage Conditions | Store in freezer (-20°C), sealed in a dry environment | [4] |

Synthesis Protocol: A Two-Step Approach

The synthesis of substituted benzofurans often proceeds via the formation of a phenoxyacetal intermediate followed by an acid-catalyzed intramolecular cyclization. The following protocol is adapted from established methods for analogous halogenated benzofurans.[8]

Rationale and Mechanistic Insight

This two-step synthesis is widely employed due to its operational simplicity and the accessibility of starting materials.

-

Step 1 (O-Alkylation): This is a classic Williamson ether synthesis. 2-Chlorophenol, a weak acid, is deprotonated by a suitable base (e.g., potassium carbonate) to form the more nucleophilic phenoxide. This phenoxide then displaces the halide from 2-bromoacetaldehyde dimethyl acetal via an Sₙ2 reaction to form the key ether intermediate. The acetal group is crucial as it protects the reactive aldehyde functionality under the basic conditions of the ether synthesis.

-

Step 2 (Cyclization): In the presence of a strong acid (e.g., polyphosphoric acid or a strong Lewis acid), the acetal is deprotected to reveal the aldehyde. The acid then catalyzes an intramolecular electrophilic aromatic substitution. The protonated aldehyde is attacked by the electron-rich benzene ring, leading to cyclization and subsequent dehydration to form the aromatic furan ring of the final product.

Experimental Workflow Diagram

Caption: Workflow for the two-step synthesis of 7-Chlorobenzofuran.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

2-Chlorophenol

-

2-Bromoacetaldehyde dimethyl acetal

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Polyphosphoric Acid (PPA)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Protocol:

Step 1: Synthesis of 1-Chloro-2-(2,2-dimethoxyethoxy)benzene

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-bromoacetaldehyde dimethyl acetal (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash sequentially with water, 1M NaOH solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification or purified by vacuum distillation if necessary.

Step 2: Synthesis of 7-Chlorobenzofuran

-

Place polyphosphoric acid into a round-bottom flask and heat it to approximately 80 °C to ensure it is mobile.

-

Slowly add the crude 1-chloro-2-(2,2-dimethoxyethoxy)benzene (1.0 eq) from the previous step to the hot PPA with vigorous stirring.

-

Increase the temperature to 100-120 °C and stir for 2-4 hours. Monitor the cyclization by TLC.

-

Cool the flask to room temperature and then carefully quench the reaction by pouring the viscous mixture onto crushed ice with stirring.

-

Extract the resulting aqueous slurry three times with diethyl ether.

-

Combine the organic extracts and wash carefully with saturated sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford pure 7-Chlorobenzofuran.

Applications in Drug Discovery and Medicinal Chemistry

The utility of 7-Chlorobenzofuran stems from its role as a versatile scaffold. The benzofuran core is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[3] The chlorine atom enhances this utility.

-

Modulation of Physicochemical Properties: The introduction of a chlorine atom increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability. It can also influence the metabolic stability of the compound.

-

Bioisosteric Replacement: Chlorine can act as a bioisostere for other groups, such as a methyl group, allowing for the probing of steric and electronic requirements within a receptor's binding pocket.

-

Synthetic Handle: 7-Chlorobenzofuran is a precursor for further functionalization. For instance, it can be used to synthesize Benzofuran-7-ol via a palladium-catalyzed hydroxylation reaction.[4] This phenol can then be used in ether or ester linkages to build more complex molecules. Furthermore, the chloro-substituent can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

Logical Flow of Application

Caption: Synthetic utility of 7-Chlorobenzofuran in generating diverse scaffolds.

Safety, Handling, and Storage

Working safely with any chemical reagent is paramount. The following guidelines are synthesized from available safety data sheets (SDS).[6][9][10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[10][11]

-

Engineering Controls: Handle this compound exclusively in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[9][10]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[9][11] Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.[10] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] For long-term stability, storage in a freezer at -20°C is recommended.[4] Keep away from incompatible materials such as strong oxidizing agents.[10]

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Skin Contact: Remove contaminated clothing and wash skin immediately with plenty of soap and water. If irritation persists, seek medical attention.[11]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[11]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[11]

-

Conclusion

7-Chlorobenzofuran (CAS: 24410-55-7) is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable building block for the development of novel therapeutic agents. A thorough understanding of its synthesis, handling requirements, and chemical potential is essential for any researcher aiming to leverage the potent biological activities of the benzofuran scaffold.

References

-

CAS No: 24410-55-7| Chemical Name : 7-Chloro-benzofuran. Pharmaffiliates. [Link]

-

7-Chlorobenzofuran | C8H5ClO | CID 90491. PubChem, National Institutes of Health. [Link]

-

7-Chloro-2,3-dihydro-1-benzofuran-2-one | C8H5ClO2. PubChem, National Institutes of Health. [Link]

-

Safety Data Sheet. Fisher Scientific. [Link]

- Preparation method of 7-bromobenzofuran.

-

Benzofuran, chloro- | C8H5ClO. PubChem, National Institutes of Health. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central, National Institutes of Health. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. [Link]

-

Efficient procedure to Synthesize 3-Chlorobenzofuran derivatives. ResearchGate. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central, National Institutes of Health. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Chlorobenzofuran CAS#: 24410-55-7 [amp.chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 7-Chlorobenzofuran - Safety Data Sheet [chemicalbook.com]

- 7. 7-Chlorobenzofuran | C8H5ClO | CID 90491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.es [fishersci.es]

Physical and chemical properties of 7-Chlorobenzofuran.

An In-Depth Technical Guide to 7-Chlorobenzofuran: Properties, Reactivity, and Applications

Introduction

7-Chlorobenzofuran is a halogenated heterocyclic compound belonging to the benzofuran class of molecules. Its structure, which consists of a benzene ring fused to a furan ring with a chlorine atom at the 7-position, makes it a valuable and versatile building block in organic synthesis. Benzofuran derivatives are ubiquitous in nature and form the core scaffold of numerous biologically active compounds and pharmaceuticals.[1][2] The introduction of a chlorine atom onto the benzofuran skeleton significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making 7-Chlorobenzofuran an important intermediate for medicinal chemists and researchers in drug discovery.[3] Halogenated benzofurans have demonstrated a notable increase in certain biological activities, including anticancer properties.[3] This guide provides a comprehensive overview of the essential physical, chemical, and spectroscopic properties of 7-Chlorobenzofuran, along with insights into its synthesis, reactivity, and safe handling for professionals in research and development.

Physicochemical Properties

7-Chlorobenzofuran is typically a colorless to light yellow liquid under standard conditions.[4] The presence of the chlorine atom increases its molecular weight and boiling point compared to the parent benzofuran molecule. Its general solubility profile is characteristic of many aromatic organic compounds; it is miscible with common organic solvents like benzene, ether, and ethanol but is insoluble in water.[5] For long-term stability, it should be stored in a freezer at temperatures under -20°C, sealed in a dry, inert atmosphere.[4]

A summary of its key physical and computed properties is presented below.

| Property | Value | Source |

| IUPAC Name | 7-chloro-1-benzofuran | [6] |

| CAS Number | 24410-55-7 | [6] |

| Molecular Formula | C₈H₅ClO | [6] |

| Molecular Weight | 152.58 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 214-216 °C | [4] |

| Density | 1.289 ± 0.06 g/cm³ (Predicted) | [4] |

| XLogP3 | 3.5 | [7] |

| Vapor Pressure | 0.292 mmHg at 25°C | [8] |

Spectroscopic Analysis

Spectroscopic data is fundamental for the unambiguous identification and characterization of 7-Chlorobenzofuran. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 7-Chlorobenzofuran is expected to show five signals in the aromatic region. Based on data from the closely related 7-bromobenzofuran, the approximate chemical shifts (in DMSO-d₆) can be predicted.[9] The two protons on the furan ring (H2 and H3) will appear as doublets. The three protons on the benzene ring (H4, H5, and H6) will exhibit a more complex splitting pattern, typically a multiplet or a combination of doublets and triplets, arising from their coupling with each other.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the adjacent oxygen and chlorine atoms. Carbons C7 (bearing the chlorine) and C7a (the bridgehead carbon adjacent to the oxygen) are expected to be significantly affected. The carbons of the furan ring (C2 and C3) will also have characteristic shifts distinct from the benzenoid carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For 7-Chlorobenzofuran, the spectrum will be dominated by vibrations characteristic of the benzofuran core and the C-Cl bond. Key expected absorption bands include:

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretch: A strong band, typically in the 1000-1250 cm⁻¹ range, characteristic of the furan ring ether linkage.[10]

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region, although it can sometimes be difficult to assign definitively in the fingerprint region.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): 7-Chlorobenzofuran will exhibit a characteristic pair of molecular ion peaks due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two peaks at m/z 152 (for C₈H₅³⁵ClO) and m/z 154 (for C₈H₅³⁷ClO), with the peak at m/z 152 being roughly three times more intense.[6]

-

Key Fragmentation: The fragmentation of the molecular ion is a critical tool for structural confirmation.[11] The most likely fragmentation pathways involve the loss of stable neutral molecules or radicals:

-

[M-Cl]⁺: Loss of a chlorine radical to give a fragment at m/z 117 .

-

[M-CO-Cl]⁺: A common pathway for furans is the loss of carbon monoxide (CO), followed by the loss of the chlorine radical, leading to a fragment around m/z 89 .

-

Chemical Reactivity and Synthetic Utility

The chemical behavior of 7-Chlorobenzofuran is dictated by the interplay between the electron-rich furan ring, the aromatic benzene ring, and the electron-withdrawing chlorine substituent.

Electrophilic Aromatic Substitution

Benzofuran itself preferentially undergoes electrophilic substitution at the 2-position of the furan ring.[12][13] This regioselectivity is due to the formation of a more stable cationic intermediate (a sigma complex) where the positive charge is stabilized by resonance involving the benzene ring, analogous to a benzylic carbocation.[12] While the chlorine atom at the 7-position is deactivating, electrophilic attack is still expected to favor the furan ring over the deactivated benzene ring.

Caption: Favored mechanism for electrophilic substitution on 7-Chlorobenzofuran.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond at the 7-position serves as a versatile functional handle for forming new carbon-carbon bonds. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an aryl halide and an organoboron compound, is a cornerstone of modern organic synthesis, particularly in the construction of biaryl structures found in many drugs.[14][15] 7-Chlorobenzofuran can act as the aryl halide partner in such reactions, allowing for the introduction of a wide variety of aryl or heteroaryl substituents at the 7-position.[16]

Representative Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add 7-Chlorobenzofuran (1.0 eq), the desired arylboronic acid (1.1 eq), and a base such as cesium carbonate (2.5 eq).[17]

-

Purge the vessel with an inert gas (e.g., Argon).

-

Add an anhydrous solvent system, such as 1,4-dioxane and water.[17]

-

Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.1 eq).[17]

-

Seal the vessel and heat the reaction mixture (e.g., to 100 °C) overnight, monitoring by TLC or GC-MS.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Synthesis of 7-Chlorobenzofuran

A common and effective method for synthesizing substituted benzofurans involves the O-alkylation of a corresponding phenol followed by an acid-catalyzed intramolecular cyclization. A protocol analogous to the synthesis of 7-bromobenzofuran can be employed.[9]

Step-by-Step Synthesis Protocol:

-

O-Alkylation:

-

Dissolve 2-chlorophenol (the primary starting material) in a suitable solvent like DMF or acetone.[18]

-

Add a base, such as potassium carbonate, to deprotonate the phenol.

-

Add 2-bromoacetaldehyde dimethyl acetal dropwise to the mixture and heat to facilitate the Williamson ether synthesis, forming the intermediate 1-chloro-2-(2,2-dimethoxyethoxy)benzene.

-

-

Cyclization and Aromatization:

-

Isolate the crude intermediate from the first step.

-

Dissolve the intermediate in a solvent and add a strong acid (e.g., polyphosphoric acid or concentrated H₂SO₄).

-

Heat the mixture. The acid catalyzes the hydrolysis of the acetal to an aldehyde, which then undergoes an intramolecular electrophilic substitution onto the benzene ring, followed by dehydration to form the furan ring.

-

-

Purification:

-

Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure.

-

Purify the final product, 7-Chlorobenzofuran, by vacuum distillation or column chromatography.

-

Safe Handling and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 7-Chlorobenzofuran.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[19]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[19] For long-term storage, keeping the material in a freezer (-20°C) is recommended.[4]

-

In case of Exposure:

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion/Inhalation: Move to fresh air and seek immediate medical attention.[19]

-

Applications in Drug Development

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1][2] 7-Chlorobenzofuran serves as a key starting material for synthesizing more complex derivatives. The chlorine atom at the 7-position can be retained to enhance lipophilicity and binding interactions or replaced via cross-coupling reactions to build molecular complexity and explore structure-activity relationships (SAR).[3] The ability to functionalize the 7-position allows chemists to fine-tune the properties of a lead compound to optimize its efficacy, selectivity, and pharmacokinetic profile.

References

-

Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. [Link]

-

Benzofuran | C8H6O | CID 9223 - PubChem. [Link]

-

Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans - SciELO. [Link]

-

Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass - SciSpace. [Link]

-

¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

-

7-Chlorobenzofuran | C8H5ClO | CID 90491 - PubChem. [Link]

- CN103724305A - Preparation method of 7-bromobenzofuran - Google P

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC - NIH. [Link]

-

Benzofuran, chloro- | C8H5ClO | CID 184653 - PubChem. [Link]

-

Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. [Link]

-

Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). [Link]

-

mass spectra - fragmentation patterns - Chemguide. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - PubMed Central. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. [Link]

-

predicting likely fragments in a mass spectrum - YouTube. [Link]

-

Benzofuran, 2,5-dichloro-3-fluoro-2,3-dihydro-, cis- - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. [Link]

-

Benzofuran - the NIST WebBook - National Institute of Standards and Technology. [Link]

Sources

- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-Chlorobenzofuran | C8H5ClO | CID 90491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzofuran, chloro- | C8H5ClO | CID 184653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7-Chlorobenzofuran - Safety Data Sheet [chemicalbook.com]

- 9. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

- 10. Benzofuran [webbook.nist.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. echemi.com [echemi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. 2-Chlorophenol synthesis - chemicalbook [chemicalbook.com]

- 19. ekwan.github.io [ekwan.github.io]

An In-depth Technical Guide to 7-Chlorobenzofuran: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran and its derivatives represent a cornerstone in heterocyclic chemistry, with a significant footprint in natural products and synthetic pharmaceuticals.[1][2] Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them a fertile ground for drug discovery and development.[3][4][5] This guide focuses on a specific halogenated derivative, 7-Chlorobenzofuran, providing a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications, particularly in the realm of medicinal chemistry. The introduction of a chlorine atom at the 7-position of the benzofuran scaffold can significantly influence the molecule's electronic properties and biological activity, making it a compound of interest for structure-activity relationship (SAR) studies.[6]

Part 1: Molecular Structure and Physicochemical Properties

7-Chlorobenzofuran, with the IUPAC name 7-chloro-1-benzofuran, is a bicyclic aromatic ether. Its structure consists of a benzene ring fused to a furan ring, with a chlorine atom substituted at the 7-position of the benzene ring.

Key Identifiers and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClO | |

| Molecular Weight | 152.58 g/mol | |

| CAS Number | 24410-55-7 | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 214-216 °C | |

| Density | 1.289±0.06 g/cm³ (Predicted) | |

| InChI | InChI=1S/C8H5ClO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |

| SMILES | C1=CC2=C(C(=C1)Cl)OC=C2 |

Structural Elucidation: A Spectroscopic Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons. The protons on the furan ring (H2 and H3) will appear as doublets, with their chemical shifts influenced by the adjacent oxygen atom. The protons on the benzene ring (H4, H5, and H6) will exhibit a more complex splitting pattern (likely a doublet of doublets and a triplet) due to their respective couplings. The chlorine atom at the 7-position will deshield the adjacent proton (H6), causing a downfield shift.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the furan ring will resonate at characteristic chemical shifts, with C2 typically appearing at a lower field than C3. The chlorinated carbon (C7) will show a characteristic shift, and its intensity may be reduced due to the quadrupolar effect of the chlorine atom.

Infrared (IR) Spectroscopy:

The FT-IR spectrum of 7-Chlorobenzofuran will exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.[7] The C=C stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring will give a strong absorption band, typically in the 1250-1050 cm⁻¹ range. The C-Cl stretching vibration will be observed in the fingerprint region, generally between 800 and 600 cm⁻¹.

Mass Spectrometry (MS):

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 152. An isotopic peak (M+2) at m/z 154, with an intensity of approximately one-third of the molecular ion peak, would be characteristic of the presence of a single chlorine atom.[8] Fragmentation of the molecular ion is expected to involve the loss of a chlorine radical (Cl•) or a molecule of carbon monoxide (CO) from the furan ring, leading to characteristic fragment ions.[9]

Part 2: Synthesis and Reactivity

Synthetic Strategies

The synthesis of benzofuran derivatives can be achieved through various methods, often involving the formation of the furan ring onto a pre-existing benzene ring. A common and effective approach for synthesizing 7-Chlorobenzofuran would be a palladium-catalyzed intramolecular cyclization.

Hypothetical Synthetic Workflow:

Caption: A plausible synthetic route to 7-Chlorobenzofuran.

Detailed Experimental Protocol (Hypothetical):

-

O-Alkylation: To a solution of 2-chlorophenol (1 equivalent) in a suitable solvent such as acetone, add a base like anhydrous potassium carbonate (2 equivalents). Stir the mixture at room temperature for 30 minutes. Add 2-chloroacetaldehyde dimethyl acetal (1.2 equivalents) dropwise and reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Isolation of Intermediate: After completion of the reaction, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure. The crude 1-chloro-2-(2,2-dimethoxyethoxy)benzene can be purified by column chromatography or used directly in the next step.

-

Cyclization and Dehydration: To the crude intermediate, add a strong acid such as polyphosphoric acid or sulfuric acid. Heat the mixture to 100-150°C for 2-4 hours. The cyclization and subsequent dehydration will lead to the formation of the furan ring.

-

Final Purification: After cooling, pour the reaction mixture into ice-water and extract the product with an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 7-Chlorobenzofuran can be purified by vacuum distillation to obtain a colorless to light yellow liquid.

This protocol is based on established methods for benzofuran synthesis, such as those involving the reaction of phenols with α-halo ketones or acetals, followed by acid-catalyzed cyclization.[10][11] Palladium-catalyzed methods, such as the reaction of o-iodophenols with terminal alkynes, also offer an efficient route to substituted benzofurans.[12][13][14]

Chemical Reactivity

The reactivity of 7-Chlorobenzofuran is dictated by the interplay of the electron-rich furan ring and the chlorinated benzene ring.

-

Electrophilic Aromatic Substitution: The furan ring is generally more susceptible to electrophilic attack than the benzene ring.[15][16] Electrophilic substitution is predicted to occur preferentially at the C2 or C3 position of the furan ring. The directing effect of the oxygen atom favors substitution at the C2 position, while the stability of the intermediate carbocation can favor substitution at the C3 position.[17] The benzene ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the fused furan ring and the chlorine atom.

-

Nucleophilic Aromatic Substitution: The chlorine atom on the benzene ring can be displaced by strong nucleophiles under harsh conditions (high temperature and pressure), although this is generally a difficult reaction on an unactivated aryl halide.

-

Reactions of the Furan Ring: The furan ring can undergo reactions such as Diels-Alder cycloadditions and ring-opening under certain conditions.

Part 3: Applications in Drug Development and Research

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3][4] The introduction of a chlorine atom can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and metabolic stability. Furthermore, the halogen atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.[6]

Potential Therapeutic Areas

Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of benzofuran derivatives.[3][5] These compounds can exert their effects through various mechanisms, including:

-

Inhibition of Tubulin Polymerization: Some benzofuran derivatives have been shown to inhibit the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

-

Kinase Inhibition: Benzofuran-based molecules have been developed as inhibitors of various kinases involved in cancer cell signaling pathways, such as mTOR.[18]

-

Induction of Apoptosis: Chlorinated benzofuran derivatives have been shown to induce apoptosis in cancer cells.[6]

Antimicrobial Activity: Benzofuran derivatives have also shown promising activity against a range of bacterial and fungal pathogens.[19][20][21] The mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of a chlorine atom can enhance the antimicrobial potency of the benzofuran scaffold.

Workflow for Biological Screening of 7-Chlorobenzofuran Derivatives:

Caption: A typical workflow for the development of 7-Chlorobenzofuran-based therapeutic agents.

Conclusion

7-Chlorobenzofuran is a versatile heterocyclic compound with a well-defined molecular structure and predictable chemical reactivity. Its synthesis can be achieved through established organic chemistry methodologies. The true potential of 7-Chlorobenzofuran lies in its utility as a scaffold for the development of novel therapeutic agents. The presence of the chlorine atom provides a handle for further chemical modification and can enhance the biological activity of the parent molecule. Further research into the synthesis and biological evaluation of a library of 7-Chlorobenzofuran derivatives is warranted to fully explore its potential in drug discovery, particularly in the fields of oncology and infectious diseases.

References

- Nature. (2012).

-

Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Emam, A. A., Al-Massarani, S. M., Ali, A. A., ... & Barakat, A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Cuestiones de Fisioterapia. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. [Link]

-

Cuestiones de Fisioterapia. (2025). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. [Link]

- Google Patents. (n.d.). CN103724305A - Preparation method of 7-bromobenzofuran.

- Google Patents. (n.d.). CN109516968B - Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials.

- Google Patents. (n.d.). DE3318791A1 - Process for the preparation of 2-chlorophenol.

-

Hassan, A., Gaffer, H. E., El-Naggar, M., & El-Sayed, W. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC advances, 13(17), 11333–11352. [Link]

-

Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European journal of medicinal chemistry, 97, 483–504. [Link]

-

Salomé, C., Haustrate, A., Bentires-Alj, M., & Désaubry, L. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European journal of medicinal chemistry, 82, 523–529. [Link]

-

Yerrabothula, S., El-Damasy, D. A., El-Sayed, M. A., Abouzid, K. M., & Eweas, A. F. (2022). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Heliyon, 8(11), e11677. [Link]

-

Li, J. H., He, J. T., & Li, J. H. (2014). Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical communications (Cambridge, England), 50(25), 3299–3302. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Ma, D., Chen, Y., & Zhang, J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27510–27540. [Link]

-

MDPI. (2023). Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies. [Link]

-

México, S. (n.d.). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Retrieved from [Link]

-

Mattioli 1885. (2021). Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Chlorobenzofuran. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry. PubMed. [Link]

-

National Center for Biotechnology Information. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. PubMed. [Link]

-

National Center for Biotechnology Information. (2024). Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. PubMed. [Link]

-

National Center for Biotechnology Information. (2009). Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. PubMed. [Link]

-

National Center for Biotechnology Information. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. PubMed. [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

-

ResearchGate. (2015). Formation of benzofuran and chlorobenzofuran from 1,3-dichloropropene: A quantum chemical investigation. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of compound 2. Retrieved from [Link]

-

RSC Publishing. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. [Link]

-

ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

-

Semantic Scholar. (2023). Anticancer therapeutic potential of benzofuran scaffolds. [Link]

-

Stack Exchange. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. [Link]

-

The Royal Society of Chemistry. (n.d.). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600. [Link]

-

University of Calgary. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

Wiley Online Library. (n.d.). QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. Retrieved from [Link]

-

YouTube. (2018). 5 Electrophilic Substitution of Furan. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

- 11. CN109516968B - Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials - Google Patents [patents.google.com]

- 12. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment [scielo.org.mx]

- 13. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. conference.pixel-online.net [conference.pixel-online.net]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 20. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 21. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 7-Chlorobenzofuran: A Technical Guide for Drug Development

Introduction: The Benzofuran Scaffold and the Influence of Halogenation

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to bind to diverse protein targets. The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a quintessential example of such a structure.[1][2] Its derivatives are ubiquitous in nature and synthetic chemistry, demonstrating a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5]

This guide focuses on a specific, synthetically crucial derivative: 7-Chlorobenzofuran . While direct biological studies on this parent molecule are limited, its true significance lies in its role as a foundational building block for a new generation of therapeutic candidates. The introduction of a halogen, specifically a chlorine atom at the 7th position, profoundly influences the molecule's electronic properties and lipophilicity. This modification is a key strategic choice in drug design, often enhancing binding affinity, metabolic stability, and overall bioactivity.[6] As such, understanding the biological activities of compounds derived from the 7-chlorobenzofuran core is paramount for researchers and drug development professionals seeking to exploit this versatile scaffold.

This document provides an in-depth analysis of the known biological activities stemming from the 7-chlorobenzofuran framework, detailing the causality behind experimental designs, presenting validated protocols, and summarizing key structure-activity relationship (SAR) insights.

Antimicrobial Activity: Leveraging the 7-Chloro Scaffold

The development of novel antimicrobial agents is a critical global health priority. The 7-chlorobenzofuran moiety has served as a valuable starting point for the synthesis of compounds with significant antibacterial and antifungal properties.

A notable study in this area involved the synthesis of a series of hydrazine derivatives starting from 7-chlorobenzofuran.[7] The rationale behind this approach is that combining the chlorinated benzofuran core with various substituted benzaldehydes can generate a library of molecules with diverse structural features, increasing the probability of discovering potent antimicrobial agents.

Synthesis Workflow for 7-Chlorobenzofuran-Based Antimicrobials

The synthetic pathway begins with the conversion of 7-chlorobenzofuran to an intermediate, 7-chlorobenzofuran-3-yl hydrazine, which is then reacted with various substituted aldehydes to yield the final products.

Caption: General synthesis scheme for antimicrobial hydrazine derivatives from 7-chlorobenzofuran.

Quantitative Data: Antibacterial Activity

The resulting compounds were screened for their activity against various pathogens using the Agar well diffusion method. The data revealed that specific substitutions led to potent activity.[7]

| Compound ID | Substitution | Test Organism | Activity at 25 µg/ml | Activity at 50 µg/ml |

| M5a | 2-Chloro | Enterococcus faecalis | - | Potent |

| M5g | 4-Bromo | Enterococcus faecalis | - | Potent |

| M5i | 3-Chloro | Candida albicans | Significant | - |

| M5k | 4-Fluoro | Candida albicans | Significant | - |

| M5l | 3-Methoxy | Candida albicans | Significant | - |

| Table adapted from data presented in research on 7-chlorobenzofuran derivatives.[7] |

Experimental Protocol: Agar Well Diffusion Assay

This protocol provides a standardized method for assessing the antibacterial activity of synthesized compounds.

Objective: To determine the susceptibility of bacterial strains to novel 7-chlorobenzofuran derivatives.

Materials:

-

Nutrient Agar plates

-

Bacterial cultures (e.g., Enterococcus faecalis, Candida albicans)

-

Synthesized compounds dissolved in DMSO (e.g., at 25 µg/ml and 50 µg/ml)

-

Positive control (standard antibiotic)

-

Negative control (DMSO)

-

Sterile cork borer (6 mm diameter)

-

Micropipettes

-

Incubator

Procedure:

-

Media Preparation: Prepare Nutrient Agar as per the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.

-

Inoculation: Aseptically spread a standardized inoculum of the test microorganism over the surface of the agar plates to create a uniform lawn.

-

Well Creation: Use a sterile cork borer to punch uniform wells (6 mm diameter) into the agar.

-

Compound Loading: Carefully add a fixed volume (e.g., 100 µL) of each test compound solution, the positive control, and the negative control into separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for yeast.

-

Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. Compare the results of the test compounds to the positive and negative controls.

Anticancer Potential of Chloro-Substituted Benzofurans

The benzofuran scaffold is a prominent feature in many anticancer agents.[8] Halogenation, including the addition of chlorine, has been shown to be a critical factor in enhancing the cytotoxic activity of these compounds.[6] While research on 7-chlorobenzofuran itself is emerging, the broader class of chlorinated benzofurans provides compelling evidence of their potential as anticancer therapeutics. These compounds exert their effects through various mechanisms, including the inhibition of crucial signaling pathways and the induction of apoptosis.[9][10]

Mechanism of Action: Targeting VEGFR-2 in Angiogenesis

One of the key strategies in cancer therapy is to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of this process. Several benzofuran-based chalcone derivatives have been developed as potent inhibitors of VEGFR-2.[10]

Caption: Inhibition of the VEGFR-2 signaling pathway by chloro-benzofuran derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer activity of benzofuran derivatives is typically evaluated against a panel of human cancer cell lines. The IC50 value, which represents the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for cytotoxicity.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzofuran-chalcone (Comp. 4g ) | HeLa (Cervical) | 5.61 | [10] |

| Benzofuran-chalcone (Comp. 4g ) | HCC1806 (Breast) | 5.93 | [10] |

| Benzofuran-chalcone (Comp. 4l ) | A549 (Lung) | 6.27 | [10] |

| Benzofuran-chalcone (Comp. 4n ) | HeLa (Cervical) | 3.18 | [10] |

| 5-Chlorobenzofuran-2-carboxamide | MCF-7 (Breast) | 0.08 - 0.55 | [6] |

| 2-Substituted Benzofuran (Comp. 3f ) | HEPG2 (Liver) | 12.4 µg/mL | [11] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of chloro-benzofuran derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Neuroprotective and Antioxidant Activities

Beyond antimicrobial and anticancer effects, the benzofuran scaffold is actively being investigated for its neuroprotective properties.[12] Derivatives have shown promise in models of neurodegenerative diseases, often linked to their ability to mitigate excitotoxicity and oxidative stress.[13][14]

Studies on benzofuran-2-carboxamide derivatives have demonstrated that specific substitutions can confer potent protection against NMDA-induced excitotoxic neuronal cell damage.[13] Furthermore, certain derivatives exhibit significant antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.[13][14] While these studies did not specifically use 7-chlorobenzofuran, they highlight a promising therapeutic avenue for novel chlorinated analogs, as the introduction of a halogen can modulate the compound's ability to interact with relevant neurological targets.

Conclusion and Future Outlook

7-Chlorobenzofuran stands as a molecule of significant strategic importance in medicinal chemistry. While its intrinsic biological activity is not extensively documented, its true value is realized as a privileged scaffold for the generation of potent and diverse therapeutic agents. The addition of the chlorine atom at the 7-position is a deliberate design element that frequently enhances the pharmacological profile of the resulting derivatives.

The research summarized in this guide demonstrates that molecules built upon the 7-chlorobenzofuran core possess validated antimicrobial and potential anticancer activities. The broader family of chlorinated benzofurans shows promise in oncology, and the inherent neuroprotective and antioxidant capabilities of the benzofuran structure suggest further avenues for exploration.

Future research should focus on:

-

Systematic Derivatization: Synthesizing and screening a broader library of compounds directly from 7-chlorobenzofuran to explore a wider range of biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their antimicrobial, anticancer, and neuroprotective effects.

-

In Vivo Evaluation: Advancing the most promising lead compounds from in vitro studies into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The 7-chlorobenzofuran scaffold represents a rich starting point for the discovery of next-generation drugs. Its continued exploration by medicinal chemists and pharmacologists is certain to yield novel candidates to address unmet medical needs.

References

- BenchChem. The Therapeutic Promise of Substituted Benzofurans: A Technical Guide for Drug Development Professionals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzWPR2wsJHheSwj7HulJAdGPQc7ayBjCI4tG8lNoBfgltjb6cd16XuvyakC4ydGUOvm4iwRhOOj2_O-w1QNGS_SPa39BDsCFZ2KRTCG3xrIP0EK9Fzvu6qHWhn9p7dINjEejnZz_2FYqCVKHcMykydu2PM72STi6ftXBkgkbpYLomEjFK7_Y9qvhdq0IltIKWPFkbjDR3UwoJZz9nXaAK9HxzJXemEqtv3pxJakfZSte5dnLjnhZ_vnDNrbhtGRZdW2ZzC0g==]

- Wikipedia. Substituted benzofuran. [URL: https://vertexaisearch.cloud.google.

- MedCrave online. Mini review on important biological properties of benzofuran derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu57O3iI4ubb0Bs-gq_DNto9IpR7K1umtmyTd5ecdKwaLHyunKGcw_II1JeNP-TT1jlkTRF2tmEY5Xd9IyODnzGH0LGMji3bOr7twft6WvMJ-7fyl3hhorikdOSW72OFqlEODTTBOfCuxa9pzS]

- PharmaTutor. Benzofuran : SAR And Pharmacological activity scaffold. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAjRNdW1uroXG12gRdO0_o-TL2aPIgrMJ0kAc7FzPO_HlvwvNIuyJzW4Oyo6o2uHLVo4tqtHNW30HhMHiMDXr0LMf1jgfOac3zyYPs0Um4DgoQmssjESFRPS0uHxvEMVa25-9sG80aiwqLCb_E5mclBRMgT3f9-CZzBCem5y8RESgyvZH8NvKSBMp6JRff69alisELDxcCRMYaVolJJRIRj7zS6fj5yX806go=]

- RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyh1n4SpIN4dhnvgkncU7T-6wzKC8yc6nhIC2iCb-qXuLVCqgBLSUHYeAW9x-DMvbVsM92FzOm9TD6O7X-QzaikkcSg36kZAZdmM8LkPv5W7HmCLBQjxXWcCxx15PuzkKB6A_zaoLdrZ6PmBwePu2uNXRiPGp-Kg68]

- PubChem - NIH. 7-Chlorobenzofuran | C8H5ClO | CID 90491. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1nF0QSKUv6ioQPkvhJo0_u9kriTs8-fwwt9DXKjsBeASlrANGd3i_E8UkITZw3p-Pm9jcakCb8i1XYpZZzDjN7xhLb1viYFHkDd6KdIbxWKUM4isO0_5_8B9XpurwblCgzhugT7EON4bY1qNsdiE31lXndwua_Q==]

- A Research Article. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBO6fH7pP6kjKVbNfJJju-9BTTSjzxPiOrQ9KRRjqjONBx5SzpXtNfND6aYdqT83mdlDg20Q9QURinJ4asBf5kBMcAqyCqra64Yl5LI25cBps3lbhgpTlMGvQoBS_oW_V-HSX7om1mzBQB1Unj9kPEFxpTJ8daH_u99Th4RZN8p8Oixy8O9fqzVjeQmQ==]

- PubMed Central (PMC). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDZRTZ7jI6OvJ7TYQStyJiOjOzQNhjOSI5Of8MHob0f4gA3SjG7VdIoat02BI308gWAjNY6gsXMgvExNhaz6qtODnhUqbYlemZI7J-a7Ja5wiPLk2xAZzrD55mVCYaWQuYH7ELUUIdZLJPxDI=]

- Mattioli 1885. Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones | Progress in Nutrition. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrEkdMCSTuvDpyi6ClNeWSLFRwpbaiBiIcvEJPRzVsDk9nB0kznA_3CHhpS6RjRLDDuUozz8ZdGD8Nmux8aj98ztSnE8z1q0nxwnb6BrGhIiTwYN-nDZeLm7BsuB0T6I1kpxQNzU8_ZrpYYUYxRPhLtW9xdK11ZUcljByHLbS_htePEANdCEas-_Xh2Zd_BEA=]

- Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKEH7nSRuc-HTCGVWj27G9nQPdH-vw72Bnp0cbROQtmu8zLPmke9Y_oNhWlxctUmrglO5Io0JoK5LKHPMdh00WZIk8-_G4dlRyZAyHyd4A8NrlkCZGZIc33OrcrbV42gsj5Eif2vv3SnNtA3AIZcNO9w==]

- Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGlmM6swjJ-baRBbyUHi5VNt1WqphA5rG6RBj0uXEeyY42bw6qCo_4YL8EWOmy_VwsxJ4SEu2x490AxgwMzfrJY-Wjg6JNM1AENOQcc1N1eqMqdBgKoTTFWSt1G0Sa1RKugvtx]

- ResearchGate. Novel benzofuran derivatives: Synthesis and antitumor activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsaCqq5OC8g-IHD_fMfsyMlocXnFtPHt-5CUYDm6n-wncz8_BITAHkhUS1Oqm_Ipc2c5dOCjhn-_d0dFf6PM1s_SxTcOQZ_4bZkJvNIMq-xJ1DGJW5Ke-kUhlx0m2Bg-nGR85Ip-AztcC7OT08h5IGVCCbWr_sTudWZ3c4yQJkyzCbTE2LYGPhqQhts-lc2RNKEvhWGMMt1hqjpa5Db59DXVnM_srBEK_kU5M=]

- NIH. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG5hMi1mmCHLvp6txBMUUNCkm0aQy5ymvPRXFZmWroW1ApXfbTZUcflJ9Lv-wHFl06TRAcV1ETbvh5lXNHlYSFCRpkSvzQE-4_n8devmkTuBZ-XFdZO4wtAOT5YHG3r_rHeJJ3-I_6v0hUfn4A]

- EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAZRgasySZGNQVPtcjte2mFbx5QHEFn4pVbLlzeVDu1vmjuYNOXczSpVOuad7HHhFPAS0OSjG0auVfyr7fcirKFnDw589DWKOBttYH5HVP9o35jrgUpRWprCugPZUovdE5mtGdypMjzrA=]

- PubMed. Bioactive Benzofuran derivatives: A review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFpCeN75bL6Bh92MJ5ZFpWbT2aJv6OITbr_OjLv3F7Ds_yqN1UWfOotcEVFUe_19GvBz8trYR4p5VbD8U06ajA43y0jpfakiLqid8eB2_YoYG5yWPLl2DUyxnHhEpiHEtyfUgX]

- RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnBQWppUHbVor6YCOYdKdlcOiexff_TP-J0Hyx47PeoVnjkEO1porlhXLWCM3HAMBZxW8g7pYl4PmsnIByzFXmXuKYYc3KT2X7pZcaD1URtgAY4xiTP7h4cXakFfMIuILPLR4PXucO0zQXZkm4SMQrv6YiBXIZbxhjSNNi]

- PubMed Central. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrrjWBb1OBJdJ5_wuFzPr6MqwGIcj_tJaSua1GcJNNfETJukBFhrtAjKbP72JC0NXBbpQGiJSj65YSYJyiTvXo4zQrQzT7EW5A1fsmEPZyxLVIkXY02euKwIMSJttG1vgSsISVRa7V_X6b3TY=]

- PubMed Central (PMC). Anticancer therapeutic potential of benzofuran scaffolds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYIV0F07hVHYq1AGdFPXEsFMqIKyAMHWPidi3TSWx1bYm0fx8V7fJ8IESF34ulx6Ip68CDPbEgC6S3B5D8J4hN7ai8WZaDjCR4YPS0RkDbflRuwxZYUyFJYOvUPN4rUruDzo2QJOSrbFARjJLO]

- PubMed Central (PMC). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-trXh8WX_LVNFu1ByvewGcTjkdVDY-0IqZTSo_0uhw6MF0-ZqdUTZHxW-pCY-2VAiQNVYpCpF30ntdYqB4OYB8eASVSu6ki8toT6QyePXmOU9o8jZAejaDa6syUlCH6RoXurouwoabN_1biMO]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmatutor.org [pharmatutor.org]

- 10. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics [koreascience.kr]

- 14. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 7-Chlorobenzofuran and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to numerous natural products and synthetic drugs, exhibiting a vast array of pharmacological activities.[1][2][3] The introduction of a halogen, such as chlorine, into the benzofuran core has been shown to significantly enhance biological activities, particularly in the realm of anticancer and antimicrobial applications.[2][4] This guide focuses on the therapeutic potential of 7-Chlorobenzofuran, a specific halogenated derivative. While direct research on this exact isomer is nascent, this document synthesizes data from the broader class of chlorinated benzofurans to build a predictive framework for its potential applications, mechanisms of action, and pathways for future drug development. We will explore its promise in oncology, neuroprotection, and inflammation, providing detailed experimental protocols and structure-activity relationship (SAR) insights to guide further research.

The Benzofuran Scaffold: A Foundation for Bioactivity

Benzofuran and its derivatives are ubiquitous in nature and have been a focal point for synthetic chemists and pharmacologists for decades.[5][6] This scaffold's unique physicochemical properties and versatility make it a cornerstone in the development of new drugs.[2] Derivatives have demonstrated a wide spectrum of therapeutic applications, including:

-

Anticancer: Potent inhibitory effects against various human cancer cell lines.[1][7]

-

Neuroprotective: Efficacy in models of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[2][8]

-

Anti-inflammatory: Inhibition of key inflammatory pathways and mediators.[9][10]

-

Antimicrobial: Activity against a range of bacteria and fungi.[3]

-

Antiviral: Including activity against HIV and Hepatitis C.[5][6][11]

The addition of substituents at various positions on the benzofuran core allows for the fine-tuning of its biological activity, creating new derivatives with unique therapeutic values.[2] Halogenation, in particular, is a well-established strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding interactions, often leading to enhanced potency.[2]

Introducing 7-Chlorobenzofuran

7-Chlorobenzofuran is a specific isomer where a chlorine atom is substituted at the 7th position of the benzofuran ring.

| Chemical Properties: 7-Chlorobenzofuran | |

| Molecular Formula | C₈H₅ClO |

| Molecular Weight | 152.58 g/mol [12] |

| IUPAC Name | 7-chloro-1-benzofuran[12] |

| CAS Number | 24410-55-7[12] |

| Physical State | Inferred to be solid at room temperature |

The position of the chlorine atom is critical. Its electron-withdrawing nature can influence the electronic distribution of the entire ring system, thereby affecting how the molecule interacts with biological targets. This guide will explore the therapeutic avenues this specific substitution pattern suggests.

Caption: Hypothesized anticancer mechanisms of action for 7-Chlorobenzofuran derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the antiproliferative activity of 7-Chlorobenzofuran against human cancer cell lines. The choice of cell lines (e.g., MCF-7 for breast, A549 for lung, PC-3 for prostate) allows for screening against different cancer types. [2] Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 7-Chlorobenzofuran.

Methodology:

-

Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7, A549, PC-3) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified incubator.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of 7-Chlorobenzofuran in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the media in the wells with the media containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

| Compound Class | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |

| Benzofuran-chalcone derivative | A-375 (Melanoma) | Good to moderate activity | [7] |

| Benzofuran-chalcone derivative | MCF-7 (Breast) | Good to moderate activity | [7] |

| Ailanthoidol (Natural Benzofuran) | Huh7 (Hepatoma) | 22 (at 48h) | [7] |

| 2-acetyl-7-phenylaminobenzofuran | MDA-MB-468 (Breast) | 0.16 | [7] |

This table presents data for related benzofuran derivatives to provide a benchmark for potential efficacy.

Potential Therapeutic Application: Neuroprotection

Benzofuran derivatives have shown considerable promise in the context of neurodegenerative diseases. [2]They exhibit neuroprotective properties by targeting multiple events involved in the Alzheimer's disease (AD) process. [8]A natural benzofuran, Fomannoxin, has demonstrated a potent neuroprotective effect against amyloid-β (Aβ) peptide toxicity, a key hallmark of AD. [13][14]

Hypothesized Mechanism of Action

The neuroprotective effects of benzofurans are linked to their antioxidant and anti-excitotoxic properties. [15]

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. Benzofuran scaffolds can scavenge free radicals and reduce reactive oxygen species (ROS), protecting neurons from oxidative damage. [15][16]* Anti-excitotoxicity: Excessive stimulation by neurotransmitters like glutamate leads to excitotoxic neuronal cell death. Some benzofuran-2-carboxamide derivatives have shown potent protective action against NMDA-induced excitotoxicity. [15][16]The 7-chloro substitution could enhance the molecule's ability to modulate ion channels or receptor binding.

-

Inhibition of Aβ Aggregation: Benzofurans may interfere with the aggregation of Aβ peptides into toxic plaques, a central pathological event in Alzheimer's disease. [13]

Experimental Protocol: Neuroprotection against NMDA-induced Excitotoxicity

This protocol is designed to evaluate the ability of 7-Chlorobenzofuran to protect primary neurons from glutamate-induced cell death.

Objective: To assess the anti-excitotoxic effects of 7-Chlorobenzofuran in primary rat cortical neurons.

Methodology:

-

Primary Neuron Culture: Isolate cortical neurons from rat embryos (E18) and plate them on poly-L-lysine-coated plates. Culture in neurobasal medium supplemented with B27 and L-glutamine.

-

Compound Pre-treatment: After 7-10 days in vitro, pre-treat the mature neuronal cultures with various concentrations of 7-Chlorobenzofuran for 1-2 hours.

-

NMDA Exposure: Induce excitotoxicity by exposing the neurons to 100-300 µM NMDA for 20-30 minutes in a magnesium-free buffer.

-

Wash and Recovery: Wash the cells and return them to the original culture medium containing the test compound.

-

Viability Assessment: After 24 hours, assess neuronal viability using an LDH (Lactate Dehydrogenase) assay, which measures membrane integrity, or the MTT assay as described previously.

-

Data Analysis: Compare the viability of compound-treated neurons to that of neurons treated with NMDA alone. A known NMDA antagonist like Memantine can be used as a positive control. [16]

Potential Therapeutic Application: Anti-inflammatory

Inflammation is an underlying factor in numerous diseases, from arthritis to cancer. Benzofuran derivatives have been identified as potent anti-inflammatory agents. [5][9]Their mechanism often involves the modulation of critical inflammatory signaling pathways like NF-κB and MAPK. [10][17]

Hypothesized Mechanism of Action

The anti-inflammatory action of 7-Chlorobenzofuran is likely mediated by the inhibition of pro-inflammatory signaling cascades.

-

Inhibition of NF-κB and MAPK Pathways: Upon stimulation by agents like lipopolysaccharide (LPS), cells activate the NF-κB and MAPK pathways, leading to the production of pro-inflammatory mediators. Benzofuran hybrids have been shown to significantly inhibit the phosphorylation of key proteins in these pathways (e.g., P65, IKKα/β, JNK, P38), effectively shutting down the inflammatory response. [10][17]* Downregulation of Inflammatory Mediators: By inhibiting these pathways, the compounds decrease the production and secretion of pro-inflammatory factors such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-6, IL-1β). [10][17][18]

Caption: Inhibition of NF-κB and MAPK signaling pathways by 7-Chlorobenzofuran.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol uses RAW 264.7 mouse macrophage cells, a standard model for in vitro inflammation studies. [17][18] Objective: To measure the inhibitory effect of 7-Chlorobenzofuran on the production of nitric oxide in LPS-stimulated macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 7-Chlorobenzofuran for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).

-

NO Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for another 10 minutes.

-

-

Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.

-